N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound features a pyridine ring substituted with a methyl group and a propylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable alkylating agentThe reaction conditions often involve the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are known for their biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal properties.
Uniqueness
N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a propylpiperidine moiety makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H23N3 |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-3-10-17-11-5-4-8-13(17)12-7-6-9-16-14(12)15-2/h6-7,9,13H,3-5,8,10-11H2,1-2H3,(H,15,16) |
InChI Key |
WMGATOMKLUAYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=C(N=CC=C2)NC |
Origin of Product |
United States |
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